
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a potent iron chelator. The synthesis of HM-3 involves the reaction of HMQ with isopropylpivaloyloxymethyl chloride, leading to the formation of the prodrug.
作用機序
The mechanism of action of HM-3 is primarily attributed to its ability to chelate iron. Iron is an essential element for the growth and proliferation of cancer cells. HM-3 binds to iron and forms a complex that induces cell death in cancer cells. Additionally, HM-3 reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. HM-3 also possesses antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
HM-3 has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by chelating iron. HM-3 also reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. Additionally, HM-3 possesses antibacterial activity by disrupting the bacterial cell membrane.
実験室実験の利点と制限
The advantages of using HM-3 in lab experiments include its potent anti-cancer activity, its ability to reduce the levels of iron in the brain, and its antibacterial activity. However, the limitations of using HM-3 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of HM-3. One potential direction is the investigation of its potential use in the treatment of other diseases such as viral infections and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of HM-3 in humans. Furthermore, the development of novel prodrugs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide could lead to the discovery of more potent iron chelators with therapeutic potential.
合成法
The synthesis of HM-3 involves a multi-step process that begins with the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide. This compound is synthesized by the reaction of 2-amino-3-methylquinoline with 2-cyanoacetamide. The resulting product is then subjected to hydrolysis and decarboxylation to obtain this compound. The synthesis of HM-3 involves the reaction of this compound with isopropylpivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain HM-3.
科学的研究の応用
HM-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-cancer activity by chelating iron and inducing cell death in cancer cells. HM-3 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce the levels of iron in the brain, which is known to contribute to the pathogenesis of these diseases. Additionally, HM-3 has been studied for its potential use in the treatment of bacterial infections, as it possesses antibacterial activity.
特性
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)21(18(23)19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUUCJEDFJMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
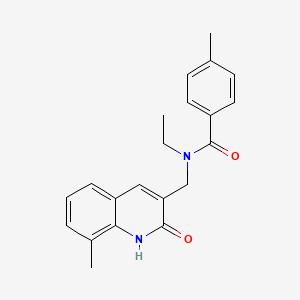
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)

![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
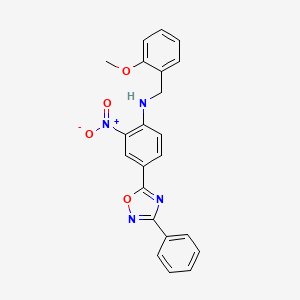

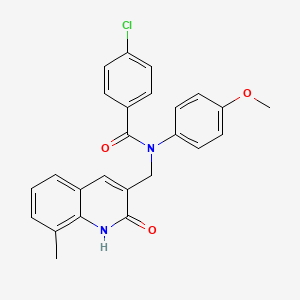
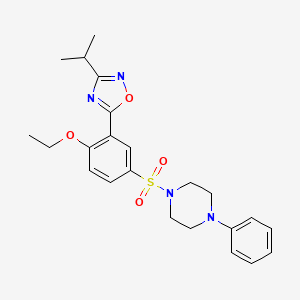
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
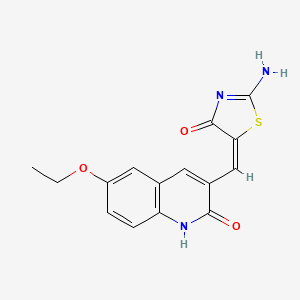
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)

![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)